

Application Notes and Protocols for CHF-6366 in Preclinical Asthma Models

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These application notes provide a summary of the available preclinical data on **CHF-6366**, a dual-action M3 muscarinic antagonist and β 2-adrenergic receptor agonist (MABA), and detail relevant experimental protocols for evaluating such compounds in animal models of asthma.

Dosage and Administration of CHF-6366

CHF-6366 has been evaluated in animal models to determine its efficacy as a bronchodilator. The primary route of administration in these studies was intratracheal to ensure direct delivery to the lungs.

Summary of Preclinical Dosage

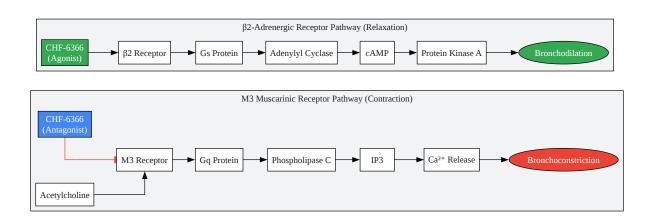


Animal Model	Dosage	Administration Route	Observed Effect
Guinea Pig	0.3-1 nmol/kg	Intratracheal	Dose-dependent prevention of acetylcholine-induced bronchospasm.[1]
Guinea Pig	500 nmol/kg	Intratracheal	Pharmacokinetic analysis revealing sustained lung exposure.[1]
Dog	Not specified	Inhalation	Provided full, 24-hour bronchoprotection without systemic side effects.

Mechanism of Action: Dual M3 Antagonism and β2 Agonism

CHF-6366 combines two pharmacophores that target key pathways in the regulation of airway smooth muscle tone. As an M3 muscarinic antagonist, it inhibits the bronchoconstrictor effects of acetylcholine. As a β 2-adrenergic agonist, it stimulates bronchodilation.





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Dual signaling pathways of **CHF-6366** in airway smooth muscle.

Experimental Protocols for Asthma Models

While specific studies of **CHF-6366** in allergen-induced asthma models are not publicly available, the following are detailed, standard protocols for inducing asthma-like phenotypes in mice. These models are suitable for evaluating the efficacy of investigational drugs like **CHF-6366** on airway hyperresponsiveness (AHR), inflammation, and remodeling.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

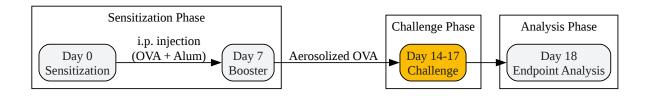
This is a widely used model for inducing a Th2-dominant inflammatory response characteristic of allergic asthma.

Materials:



- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile phosphate-buffered saline (PBS)
- Methacholine (Sigma-Aldrich) for AHR assessment
- BALB/c mice (6-8 weeks old)

Experimental Workflow:



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Workflow for the OVA-induced asthma model.

Methodology:

- Sensitization:
 - On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 μg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 μL sterile PBS.
 - On day 7, administer a booster i.p. injection identical to the first.
- Challenge:
 - From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day. A control group should be challenged with PBS aerosol only.



- Place mice in a whole-body plethysmography chamber connected to an ultrasonic nebulizer for the aerosol challenge.
- Endpoint Analysis (24-48 hours after the final challenge):
 - Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by exposing mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measuring airway resistance using a whole-body plethysmograph.
 - Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs. Analyze the BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
 - Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
 - Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex assay.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model

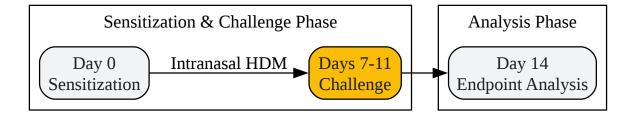
This model uses a clinically relevant allergen and can induce both acute and chronic features of asthma without the need for an adjuvant.

Materials:

- House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
- Sterile phosphate-buffered saline (PBS)
- BALB/c or C57BL/6 mice (6-8 weeks old)

Experimental Workflow:





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Workflow for the HDM-induced asthma model.

Methodology:

- Sensitization and Challenge:
 - Acute Model: On day 0, sensitize mice with an intranasal instillation of 25 μg of HDM extract in 35 μL of sterile PBS.
 - $\circ\,$ From day 7 to day 11, challenge the mice daily with an intranasal instillation of 10 μg of HDM in 35 μL of PBS.
 - A control group should receive intranasal PBS at all time points.
- Endpoint Analysis (24-72 hours after the final challenge):
 - AHR Measurement: As described in the OVA protocol, assess airway hyperresponsiveness to methacholine.
 - Bronchoalveolar Lavage (BAL): Perform BAL and analyze the fluid for inflammatory cell infiltrates, with a focus on eosinophils and neutrophils.
 - Histology: Conduct histological analysis of lung tissue for inflammation and airway remodeling as described previously.
 - Immunoglobulin Levels: Measure serum levels of total and HDM-specific IgE to confirm the allergic response.



 Cytokine Analysis: Analyze BALF for a panel of relevant cytokines, including IL-4, IL-5, IL-13, and potentially pro-inflammatory cytokines like TNF-α and IL-6.

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References

- 1. medchemexpress.com [medchemexpress.com]
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